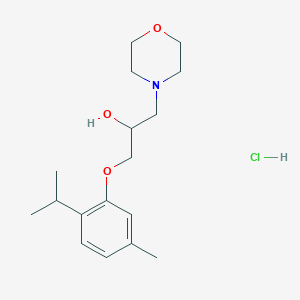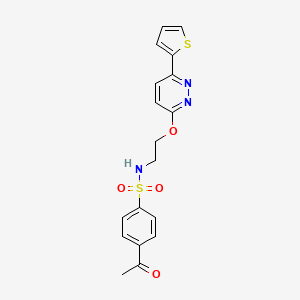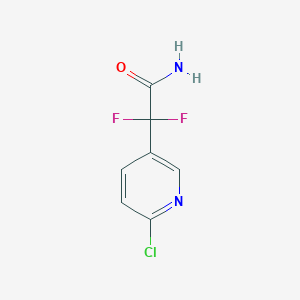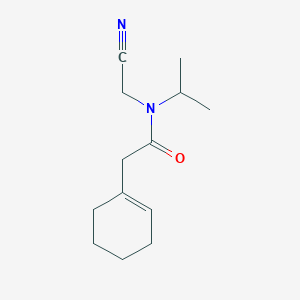
1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride” is a chemical substance with the CAS Number: 5790-40-9 . It has a molecular weight of 301.86 and its IUPAC name is 1-(isopropylamino)-3-(2-isopropyl-5-methylphenoxy)-2-propanol hydrochloride . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H27NO2.ClH/c1-11(2)15-7-6-13(5)8-16(15)19-10-14(18)9-17-12(3)4;/h6-8,11-12,14,17-18H,9-10H2,1-5H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride” is a solid . It has a molecular weight of 301.86 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Photoinitiators Enhanced 1,2-Dichloropropane-Induced Cytotoxicity
Photoinitiators, used in a range of commercial applications including printing, can induce cytotoxic effects. A study by (Kawasaki et al., 2015) evaluated the combined effects of chemicals like 1,2-dichloropropane from paint removers and various photoinitiators on human embryonic lung fibroblasts. The research aimed at preventing occupational injuries, indicating the relevance of studying such chemical interactions in industrial settings.
Electroreduction of N-methylphthalimide
The study of the electroreduction of N-methylphthalimide in ionic liquids under different conditions, including ultrasonic activation, is significant. (Villagrán et al., 2005) demonstrated that using ultrasonic activation can significantly increase the rate of electroreduction. This research provides insights into the optimization of chemical reactions in industrial applications.
Phosphorus Protecting Group in Oligonucleotide Synthesis
In the field of biochemistry, specifically oligonucleotide synthesis, protecting groups play a crucial role. (Claesen et al., 1984) explored the use of 2-methylsulfonylethoxy dichlorophosphine converted into a mono-N-morpholino derivative for the preparation of d-nucleoside-3-phosphoramidites. This research highlights the importance of chemical derivatives in advancing nucleotide chain synthesis technologies.
Synthesis of Key Intermediates in Drug Development
The synthesis of complex chemical structures is vital in drug development. A study by (Chen, 2015) on the synthesis of a key intermediate in the anti-HCV drug simeprevir showcases the role of such chemical syntheses in pharmaceutical research.
Development of High-Performance Liquid Chromatographic Methods
The development of analytical methods for measuring specific chemicals is crucial in both research and clinical settings. For instance, (Klein et al., 1991) described a high-performance liquid chromatography method for measuring an iron chelator in human plasma. Such methodologies are essential for monitoring drug levels and their metabolites in clinical studies.
Eigenschaften
IUPAC Name |
1-(5-methyl-2-propan-2-ylphenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-13(2)16-5-4-14(3)10-17(16)21-12-15(19)11-18-6-8-20-9-7-18;/h4-5,10,13,15,19H,6-9,11-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOYFDQCJRJUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(CN2CCOCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Isopropyl-5-methylphenoxy)-3-morpholinopropan-2-ol hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(m-tolyl)propanamide](/img/structure/B2833685.png)
![N-(4-methoxyphenyl)-2-{5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2833686.png)
![4-Phenacylsulfanyl-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2833688.png)

![2-Methyl-5-[(2-methylphenyl)methoxy]-1,3,4-thiadiazole](/img/structure/B2833690.png)





![2-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2833697.png)
![5-amino-2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-5-oxopentanoic acid](/img/structure/B2833705.png)
![N6-(2,4-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2833706.png)
![(Z)-methyl 4-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2833707.png)